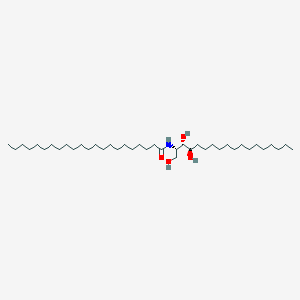

N-(docosanoyl)-4R-hydroxysphinganine

Übersicht

Beschreibung

Docosahexaenoic acid (DHA) and its derivatives, including compounds like "N-(docosanoyl)-4R-hydroxysphinganine," play crucial roles in various biological processes. DHA is recognized for its anti-inflammatory effects and its importance in brain health and development. The metabolism of DHA leads to a wide range of bioactive metabolites, indicating a complex network of reactions and functions that compounds derived from DHA might be involved in.

Synthesis Analysis

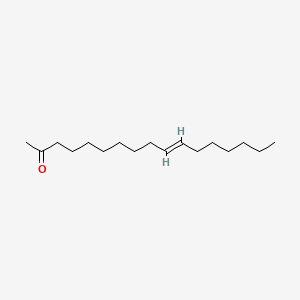

The synthesis of DHA derivatives involves enzymatic reactions that extend or modify the fatty acid chains. The enzymatic pathways include elongation, desaturation, and functional group modification, which can lead to the production of specific sphinganine derivatives. These processes are highly regulated, involving specific enzymes that recognize the fatty acid substrates and catalyze their transformation.

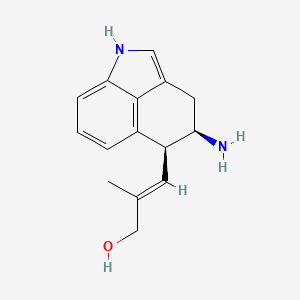

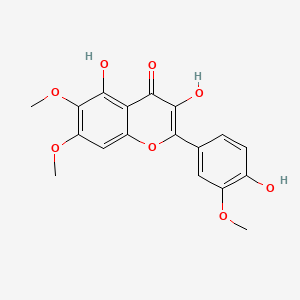

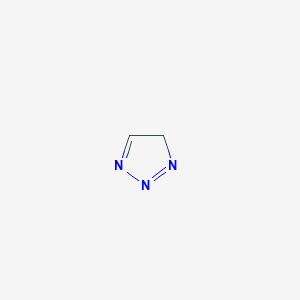

Molecular Structure Analysis

The molecular structure of "this compound" suggests it is a sphingolipid derivative with specific functional groups. These functional groups, such as the hydroxy group and the amide linkage, are critical for the molecule's biological activity. The stereochemistry, indicated by the "4R" configuration, also affects its interaction with biological molecules and its overall function.

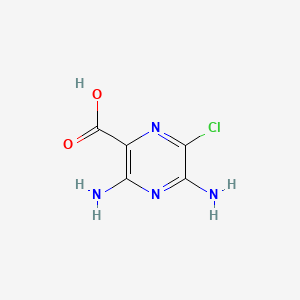

Chemical Reactions and Properties

Compounds like "this compound" can participate in various chemical reactions, including hydrolysis, oxidation, and further conjugation with other molecules. Their reactivity is influenced by the functional groups present and the overall molecular structure. These reactions can modify the compound's properties and its biological activity.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are influenced by the length of the fatty acid chain, the degree of unsaturation, and the presence of functional groups. These properties determine how the compound behaves in biological systems and its suitability for inclusion in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with other biomolecules, and susceptibility to enzymatic metabolism, are essential for understanding the biological role of "this compound" and similar compounds. These properties are influenced by the compound's molecular structure and dictate its interaction with cellular components.

References (sources) for this information:

Wissenschaftliche Forschungsanwendungen

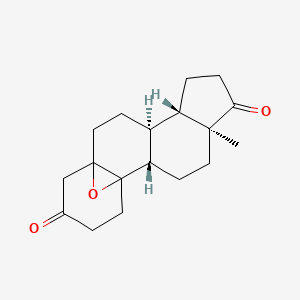

Biosynthesis of Cerebrosides

Research by Hammarström and Samuelsson (1970) investigated the transformation of N-(docosanoyl)-4R-hydroxysphinganine into cerebrosides, essential components of myelin and other cell membranes in the brain. This process was studied using deuterium-labeled substrates, showing the compound's role in cerebroside biosynthesis without amide bond hydrolysis prior to galactosylation (Hammarström & Samuelsson, 1970).

Antibacterial Activity

Krishna et al. (2004) identified sphingosines including this compound in a gorgonian species. These compounds exhibited moderate antibacterial activity, indicating potential applications in antibacterial research and treatment (Krishna et al., 2004).

Role in Hydroxylation and Sphingolipid Biosynthesis

Polito and Sweeley (1971) explored the stereochemistry of hydroxylation in the formation of 4-hydroxysphinganine, a process relevant to sphingolipid biosynthesis in plants and yeast. This study contributes to understanding the metabolic pathways involving this compound (Polito & Sweeley, 1971).

Sphinganine Hydroxylase Activity in Plants

Wright et al. (2003) characterized sphinganine hydroxylase activity in corn microsomes, which is crucial for understanding the synthesis and modification of sphingolipid long-chain bases in plant tissues. This enzyme is responsible for the hydroxylation of sphinganine, a process related to the production of this compound (Wright et al., 2003).

Chromatographic Applications

Charles and Gil-av (1980) discussed the use of N-docosanoyl compounds as stationary phases in gas-liquid chromatography. This highlights an analytical application of this compound, particularly in the resolution of optical isomers (Charles & Gil-av, 1980).

Anti-scratching Behavioral Effects

Ryu et al. (2010) investigated the effects of sphingolipids including N-Stearoyl-phytosphingosine and 4-Hydroxysphinganine on anti-scratching behavior in mice. This study offers insights into the potential dermatological applications of this compound (Ryu et al., 2010).

Wirkmechanismus

Target of Action

N-(docosanoyl)-4R-hydroxysphinganine, also known as Docosanol, is primarily targeted against many lipid enveloped viruses, including the herpes simplex virus (HSV) . It is used for the topical treatment of recurrent herpes simplex labialis episodes (cold sores or fever blisters) .

Mode of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents viral entry into cells and subsequent viral replication .

Biochemical Pathways

It is known that docosanol exhibits antiviral activity against many lipid enveloped viruses . This suggests that it may interact with lipid metabolism pathways or processes that involve lipid enveloped viruses.

Result of Action

The primary result of Docosanol’s action is the inhibition of viral replication, which speeds the healing of cold sores and fever blisters on the face or lips . It also relieves the accompanying symptoms, including tingling, pain, burning, and itching .

Eigenschaften

IUPAC Name |

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H81NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h37-38,40,42-43,45H,3-36H2,1-2H3,(H,41,44)/t37-,38+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMNZQFRNXDRER-HIERITDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H81NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344209 | |

| Record name | N-Docosanoyl-4-hydroxysphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164576-03-8 | |

| Record name | C22 phytoceramide (t18:0/22:0) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164576038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C22 PHYTOCERAMIDE (T18:0/22:0) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KR90I1Q75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

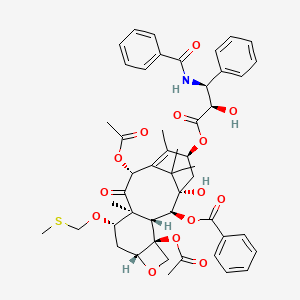

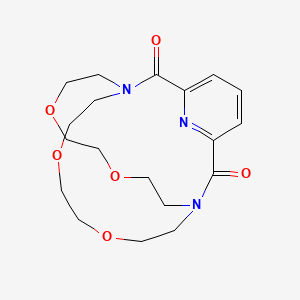

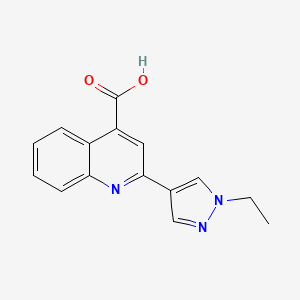

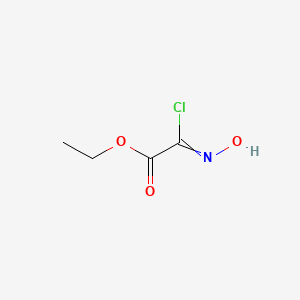

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)

![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)